A Technical Guide to the Synthesis of 5-Chloro-1,2-benzisothiazol-3(2H)-one and Its Derivatives
A Technical Guide to the Synthesis of 5-Chloro-1,2-benzisothiazol-3(2H)-one and Its Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1,2-benzisothiazol-3(2H)-one is a significant heterocyclic compound belonging to the isothiazolinone class. These compounds are widely recognized for their potent biocidal properties, effective against a broad spectrum of bacteria, fungi, and yeast.[1][2] The introduction of a chlorine atom at the 5-position of the benzisothiazole ring enhances its antimicrobial activity and modifies its physicochemical properties. This guide provides an in-depth overview of the primary synthetic pathways for the 5-Chloro-1,2-benzisothiazol-3(2H)-one core structure and the subsequent derivatization at the nitrogen atom, offering valuable insights for researchers in medicinal chemistry, materials science, and biocide development.
Core Synthesis of the 5-Chloro-1,2-benzisothiazol-3(2H)-one Ring
The construction of the benzisothiazolone scaffold can be broadly categorized into intramolecular and intermolecular pathways. The choice of route often depends on the availability of starting materials, desired scale, and reaction efficiency.
Pathway 1: Intramolecular Oxidative Cyclization of 2-Mercaptobenzamides
A prevalent and efficient method for synthesizing the benzisothiazol-3(2H)-one ring system involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamide precursors.[3] This pathway relies on the formation of a nitrogen-sulfur (N-S) bond from N-H and S-H groups. Various catalytic systems have been developed to facilitate this transformation under mild conditions, often using molecular oxygen as the ultimate oxidant.[3]
Key catalytic systems include:
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Copper(I) Catalysis: A Cu(I)-catalyzed method enables the intramolecular N–S bond formation under an oxygen atmosphere, providing excellent yields of various benzisothiazol-3(2H)-ones.[3]
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Cobalt Phthalocyanine Catalysis: A heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (CoPcS), has been used for the synthesis in aqueous media, which simplifies product purification and allows for catalyst recycling.[3][4] The proposed mechanism involves the oxidation of Co(II) to Co(III), which then oxidizes the 2-mercaptobenzamide to a thiyl radical, initiating the cyclization.[3][4]
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Metal-Free Catalysis: To create more sustainable processes, metal-free approaches have been explored. A potassium bromide (KBr)-catalyzed intramolecular oxidative cyclization under an oxygen atmosphere has been reported.[3]
Pathway 2: Synthesis from 2-(Alkylthio)benzonitrile Derivatives
This pathway is a robust method for producing high-purity 1,2-benzisothiazol-3(2H)-one and its derivatives. The synthesis begins with a 2-(alkylthio)benzonitrile, which is halogenated in an aqueous environment. For the target molecule, 5-chloro-1,2-benzisothiazol-3(2H)-one, the corresponding starting material would be 5-chloro-2-(alkylthio)benzonitrile.
The general process involves:
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Halogenation: Chlorine is introduced to a solution of the 2-(alkylthio)benzonitrile in hydrochloric acid at 45-50°C.[5]
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Heating and pH Adjustment: The mixture is heated to 65-70°C. The pH is then adjusted to approximately 9 to form the alkali salt of the benzisothiazolone.[5]
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Completion and Precipitation: The reaction is completed by heating at 100°C, followed by acidification to precipitate the high-purity final product.[5]
Pathway 3: Synthesis from 2,2'-Dithiobisbenzamide
Another common industrial route starts from 2,2'-dithiobisbenzamide. This method involves the reductive cleavage of the disulfide bond followed by cyclization. While several variations exist, a representative method uses a manganese catalyst.
A mixture of 2-mercaptobenzamide and 2,2'-dithiobisbenzamide can be heated in the presence of Mn(OH)3 and triethanolamine in ethanol under oxygen pressure to yield the desired product.[6] This method is effective and can produce high yields of the benzisothiazolone product.
Synthesis of N-Substituted Derivatives
Derivatization of the 5-Chloro-1,2-benzisothiazol-3(2H)-one core, particularly at the N-2 position, is crucial for modulating its biological activity and physical properties. The primary method for achieving this is through nucleophilic substitution.
Pathway 4: N-Alkylation via Nucleophilic Substitution
The nitrogen atom of the benzisothiazolone ring can act as a nucleophile after deprotonation with a suitable base. The resulting anion readily reacts with various electrophiles, such as alkyl halides or other halogenated compounds, to yield N-substituted derivatives.
A patented method describes the reaction of 5-chloro-1,2-benzisothiazol-3-one with halogenated paraffins.[7] The reaction conditions typically involve heating the reactants, often under reflux, for several hours. The choice of solvent can range from polar aprotic solvents like DMF to less polar options depending on the reactants' solubility.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the described synthetic pathways based on literature data for analogous compounds.
Table 1: Core Synthesis of Benzisothiazol-3(2H)-one Analogues
| Pathway | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Mercaptobenzamide | CoPcS / O₂ | H₂O | 100 | 12 | 85-98 | [3][4] |
| 1 | 2-Mercaptobenzamide | CuI / O₂ | Dioxane | 100 | 12 | ~99 | [3] |
| 2 | 2-(Methylthio)benzaldehyde | 1. Hydroxylamine2. Chlorine | Toluene | 90-100 | 1 | 91 | [8] |
| 3 | 2,2'-Dithiobisbenzamide | Mn(OH)₃ | Ethanol | 120 | 10 | 90 | [6] |
Table 2: Synthesis of N-Substituted Derivatives
| Pathway | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product Class | Reference |
| 4 | 5-Chloro-1,2-benzisothiazol-3-one | Brominated Paraffin | N/A (neat) | Reflux | Not specified | N-alkylated polymer | [7] |
Detailed Experimental Protocols
Protocol for Pathway 3: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-Dithiobisbenzamide
This protocol is adapted from a literature procedure for the unsubstituted analogue and serves as a representative example.[6]
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Reactor Setup: In a 250 mL reactor, charge a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (15.28 g total), Mn(OH)₃ (0.42 g), triethanolamine (0.60 g), and ethanol (160 mL).
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Reaction: Heat the stirred mixture to 120°C. Introduce oxygen into the reactor to maintain a constant pressure of 0.2 MPa.
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Monitoring: Continue the reaction for 10 hours.
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Work-up: After the reaction is complete, stop the heating and carefully vent the reactor. Remove the ethanol solvent by rotary evaporation.
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Purification: Add 100 mL of water to the residue and stir for 20 minutes. Filter the resulting suspension to collect the solid product.
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Drying: Dry the filter cake to obtain the white solid product (Expected yield: ~90%, Purity: ~98% by LC).
General Protocol for Pathway 4: N-Alkylation
This is a general procedure for the N-alkylation of 5-Chloro-1,2-benzisothiazol-3(2H)-one.
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Deprotonation: Dissolve 5-Chloro-1,2-benzisothiazol-3(2H)-one (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF, THF). Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0°C. Allow the mixture to stir for 30-60 minutes at room temperature.
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Alkylation: Add the alkylating agent (e.g., an alkyl halide, R-X, 1.1 eq) dropwise to the solution.
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Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.
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Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted derivative.
References
- 1. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 2. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]
- 6. 1,2-Benzisothiazol-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 7. CN107021935B - Benzisothiazolone derivatives, preparation method and application thereof - Google Patents [patents.google.com]
- 8. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
